molecular formula C11H16ClNO B2859651 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride CAS No. 131003-69-5

1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride

Cat. No.: B2859651
CAS No.: 131003-69-5
M. Wt: 213.71
InChI Key: XNLOBJOMCOCLHH-UHFFFAOYSA-N
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Description

1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride is an organic compound with the chemical formula C11H16ClNO. It is a hydrochloride salt of a ketone derivative, characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanone backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride typically involves the reaction of 1-phenyl-2-butanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Amino-3-methyl-1-phenylpropan-2-one;hydrochloride
  • 1-Amino-3-methyl-1-phenylpentan-2-one;hydrochloride
  • 1-Amino-3-methyl-1-phenylhexan-2-one;hydrochloride

Comparison: 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets. These differences make it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

1-amino-3-methyl-1-phenylbutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(2)11(13)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLOBJOMCOCLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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